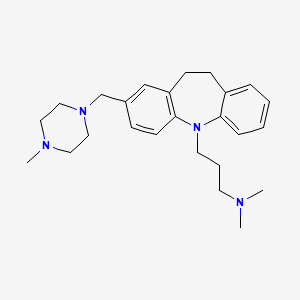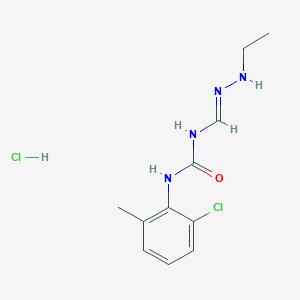![molecular formula C6H15N3O2 B14500664 N-[3-(Dimethylamino)propyl]-N-methylnitramide CAS No. 64284-27-1](/img/structure/B14500664.png)
N-[3-(Dimethylamino)propyl]-N-methylnitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylamino)propyl]-N-methylnitramide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methylnitramide group. This compound is highly reactive and finds use in several industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)propyl]-N-methylnitramide typically involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, followed by hydrogenation to yield the desired product . Another method involves the reaction of dimethylamine with 1,3-dibromopropane in the presence of triphenyl phosphine and toluene .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(Dimethylamino)propyl]-N-methylnitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro compounds, while reduction can produce various amines .
Applications De Recherche Scientifique
N-[3-(Dimethylamino)propyl]-N-methylnitramide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylamino)propyl]-N-methylnitramide involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity, making it suitable for various applications. The compound interacts with molecular targets such as nucleic acids, facilitating their intracellular delivery .
Comparaison Avec Des Composés Similaires
- N-[3-(Dimethylamino)propyl]methacrylamide
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 3,3’-Iminobis(N,N-dimethylpropylamine)
Comparison: N-[3-(Dimethylamino)propyl]-N-methylnitramide is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers better pH responsiveness and hydrophilicity, making it more suitable for applications in drug delivery and biocompatible materials .
Propriétés
Numéro CAS |
64284-27-1 |
|---|---|
Formule moléculaire |
C6H15N3O2 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-methylnitramide |
InChI |
InChI=1S/C6H15N3O2/c1-7(2)5-4-6-8(3)9(10)11/h4-6H2,1-3H3 |
Clé InChI |
TXMYKCUCHRISSP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
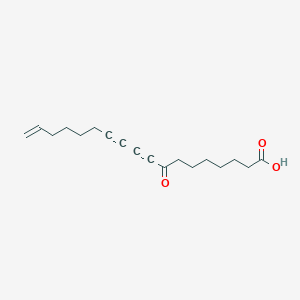
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
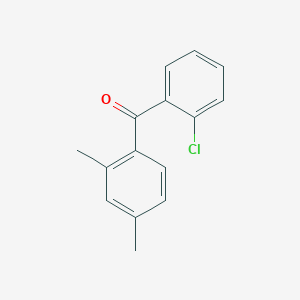

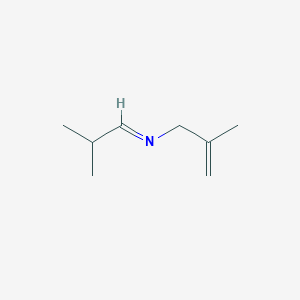
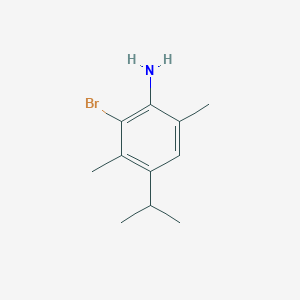
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

